Home > Products > Screening Compounds P23880 > N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

Catalog Number: EVT-3878916
CAS Number:
Molecular Formula: C17H11ClF3NO2S
Molecular Weight: 385.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3-CPDP)

  • Compound Description: 3-CPDP is a new organic nonlinear optical material. It crystallizes in the triclinic system with the P1 space group. This crystal is optically transparent in the visible region with an absorption cut-off wavelength at 442 nm. It also exhibits thermal stability with a melting point of 154 °C. 3-CPDP demonstrates nonlinear optical properties, including a minimum nonlinear transmittance at focus for a 532 nm laser wavelength. []

4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

  • Compound Description: This compound is a potent insecticide and is effective against a broad spectrum of invertebrate pests. It exists in several crystalline forms, which may have different physical and biological properties. [, , ]

2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate

  • Compound Description: This compound is a substituted hexahydropyrimidine that forms a stable monohydrate crystal. The crystal structure is stabilized by a network of hydrogen bonds, including C—H⋯Cl, C—H⋯F, C—H⋯N, and O—H⋯O interactions. []

1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

  • Compound Description: This compound is characterized by the presence of 2-chloro-5-(trifluoromethyl)phenyl and thiophene rings, with the acethyl group slightly twisted from the plane of the thiophene ring. The crystal structure reveals C—H⋯F and C—H⋯O hydrogen bonds. []

8-(2-Chloro-5-(trifluoromethyl)phenyl)-4H-(1,2,4)oxadiazolo-(3,4-c)(1,4)benzoxazin-1-one

  • Compound Description: This compound was synthesized via a palladium-catalyzed Suzuki coupling reaction. []

2-{[2-Chloro-5-(trifluoromethyl)phenyl]iminomethyl}phenol

  • Compound Description: The title compound features an intramolecular O—H⋯N hydrogen bond that influences its molecular conformation. The two benzene rings in the molecule are not coplanar. []
  • Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of compounds being investigated for anti-tuberculosis activity. []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

  • Compound Description: This series of diaryl urea derivatives were designed and synthesized as potential anticancer agents. They were designed based on the structure of sorafenib, an approved anticancer drug. []

N-(2-(4-Bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

  • Compound Description: SRVIC30 has demonstrated antimetastatic effects in murine melanoma models. It has been shown to increase antioxidant enzyme activity, promote tumor cell apoptosis, and stimulate collagen deposition in tumors. []

N-(2-Chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine (GMOM)

  • Compound Description: GMOM is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel site. [] When labeled with carbon-11, it becomes [11C]GMOM, a valuable positron emission tomography (PET) tracer used to study NMDA receptors in humans.

N,N′-Bis[2-chloro-5-(trifluoromethyl)benzylidene]ethane-1,2-diamine

  • Compound Description: This Schiff base compound adopts an E configuration across its azomethine C=N bond. Its crystal structure reveals intramolecular C—H⋯F and C—H⋯Cl hydrogen bonds, forming S(5) ring motifs. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 acts as a potent P2X7 receptor antagonist. This compound exhibits promising pharmacological properties, including high oral bioavailability, low to moderate clearance rates, acceptable safety margins in preclinical studies, and the potential for once-daily dosing in humans. []

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives (4a-o)

  • Compound Description: This series of compounds was synthesized and screened for antimicrobial activity. Their synthesis involves the acid-catalyzed cyclocondensation of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide with thiourea and various substituted benzaldehydes. []

(2R,4S,5R)-3,4-Dimethyl-5-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-oxazaphospholidine(P—B)borane

  • Compound Description: This is a P-chiral phosphinite borane complex derived from (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine and [4-(trifluoromethyl)phenyl]magnesium bromide. []
  • Compound Description: This series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and investigated for their anticancer activity against a panel of human cancer cell lines. []

Alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas (3a–h)

  • Compound Description: These compounds were synthesized from corresponding benzamides. Under basic conditions, they undergo thiourea–isothiourea rearrangement and SNAr reactions, leading to the formation of 5-nitro-2-phenyl-benzothiazole derivatives. []

2-Chloro-5-trifluoromethyl pyridine-4-yl-boronic acid

  • Compound Description: This compound serves as a versatile building block in organic synthesis, particularly in Suzuki coupling reactions. It's prepared from 2-chloro-4-iodo-5-trifluoromethyl pyridine using n-butyl lithium. []

N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340)

  • Compound Description: SRPIN340 is a potent and selective inhibitor of serine/arginine-rich protein kinases (SRPKs), which are overexpressed in leukemia and other cancer types. It induces apoptosis in leukemia cells and alters the expression of genes involved in cell signaling and survival. []

N-[3,5-Bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1)

  • Compound Description: This compound acts as an inhibitor of both NF-κB and AP-1 transcription factors, playing crucial roles in regulating the expression of proinflammatory proteins and cytokines. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: The structure of this compound, featuring a pyrazole ring and a benzene ring connected by a nitrogen atom, has been confirmed by X-ray crystallography. []

N(6)-[(Hetero)aryl/(cyclo)alkyl-carbamoyl-methoxy-phenyl]-(2-chloro)-5'-N-ethylcarboxamido-adenosines

  • Compound Description: This series of adenosine derivatives are potent agonists of the human A2B adenosine receptor, a target for various therapeutic applications. []

N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

  • Compound Description: BMS-354825 acts as a dual inhibitor of Src and Abl kinases, demonstrating potent antitumor activity in preclinical models. Notably, it exhibited oral activity in a K562 xenograft model for chronic myelogenous leukemia (CML), inducing complete tumor regression with low toxicity. []

4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

  • Compound Description: GSK3787 is a potent, selective, and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ). It exhibits favorable pharmacokinetic properties and effectively antagonizes PPARδ transcriptional activity, including the inhibition of basal CPT1a gene transcription. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This compound exhibits potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. It shows promise as a potential therapeutic agent for treating VEGFR-2-mediated diseases, particularly cancer. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: MMV665807 displays potent anti-staphylococcal and anti-biofilm activities. It effectively kills both methicillin-resistant and methicillin-sensitive Staphylococcus aureus, including their biofilms. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 acts as a potent inhibitor of c-KIT kinase, including a wide range of drug-resistant mutants. [] It exhibits good oral bioavailability and demonstrates significant antitumor efficacy in various preclinical models of gastrointestinal stromal tumors (GIST).

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-ylamino)-benzamide hydrochloride Form A Dihydrate

  • Compound Description: This compound is a potent inhibitor of a specific biological target, although the exact target is not specified in the provided abstract. Its crystalline form, characterized as a dihydrate, is crucial for its pharmaceutical properties. []

5-Chloro-5-trifluoromethyl-3-aryl-4-alkyl(aryl)-isothiazolidines

  • Compound Description: These compounds are synthesized through the 3+2 cycloaddition reaction of N-alkyl(aryl)-C-trifluoromethyl-C-chlorosulfinimides with styrenes. They can undergo dehydrochlorination, yielding either isothiazolines or β-aminovinyl trifluoromethylthioketones, depending on the substituent near the nitrogen atom. []

N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)

  • Compound Description: NHDC is a synthetic naphthofuran compound that exhibits anticancer effects. It inhibits the growth of liver cancer cells (HepG2, Hep3B) and induces apoptosis. [] These effects are linked to its ability to enhance the expression and activity of HNF4α, a nuclear receptor involved in liver function, while suppressing the STAT3 signaling pathway, often implicated in cancer cell survival and proliferation.

1,3-Dialkyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-ones

  • Compound Description: This group of compounds serves as valuable intermediates in synthesizing various organophosphorus compounds. They react with diverse nucleophiles to yield P-substituted derivatives, making them versatile building blocks in organic synthesis. []

(S,S)-(-)-2-Methylsulphonyl-3-phenyloxaziridine and (S,S)-(-)-2-Methylsulphonyl-3-(2-chloro-5-nitrophenyl)oxaziridine

  • Compound Description: These are chiral oxaziridine derivatives synthesized via the asymmetric oxidation of prochiral N-sulphonylimines using (1S)-(+)-peroxycamphoric acid (+)-PCA. These compounds serve as valuable chiral oxidizing agents, with their stereochemical properties influencing the outcome of asymmetric oxidations. []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

  • Compound Description: This compound exhibits antitumor activity, inhibiting the proliferation of A549 and BGC-823 cancer cell lines. Its crystal structure provides valuable insights into its molecular conformation and potential interactions with biological targets. []

2-Chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid

  • Compound Description: This compound acts as a crucial intermediate in synthesizing novel antibacterial 1,8-naphthyridine-3-carboxylic acid analogs. Its structure and synthesis are relevant for medicinal chemistry efforts targeting bacterial infections. []

3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)benzo(b)thiophene-2-carboxamide (L-652,343)

  • Compound Description: L-652,343 acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes involved in inflammation. It exhibits anti-inflammatory, analgesic, and antipyretic effects in various animal models. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

  • Compound Description: This compound acts as a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] It exhibits improved pharmacokinetic properties, leading to sustained plasma concentrations of the active anti-inflammatory metabolite.

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl)-carboxamide

  • Compound Description: This compound acts as a potent inhibitor of both NF-κB and AP-1 transcription factors, crucial regulators of inflammation and immune responses. It exhibits promising anti-inflammatory and immunosuppressive activity in various animal models. []
  • Compound Description: These newly synthesized azomethine compounds and their zinc(II) complexes exhibit interesting photoluminescent properties and have been incorporated into organic light-emitting diode (OLED) devices. They emit light in the bluish-green to green spectral range. [] Additionally, these compounds demonstrate biological activity, particularly protistocidal activity.

2-Chloro-5-trichloromethyl pyridine

  • Compound Description: This compound serves as a valuable building block for synthesizing various pyridine derivatives. Its synthesis involves a multistep procedure starting from 3-methylpyridine. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). [] These enzymes play a crucial role in bacterial viability and virulence by catalyzing essential post-translational modifications.

2-{[2-Methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol

  • Compound Description: This compound exists in an E conformation across its central imine group (N=C). Its crystal structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds, including C—H⋯O interactions. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an anticancer drug. []
  • Compound Description: This series of compounds exhibits promising insecticidal and fungicidal activities. They target Mythimna separata (armyworm), Aphis medicagini (aphid), Tetranychus cinnabarinus (spider mite), and Pseudoperonospora cubensis (downy mildew). []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). It exhibits anti-inflammatory effects in vitro and in vivo, reducing lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release and attenuating LPS-induced acute lung injury in mice. []

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

Molecular Formula

C17H11ClF3NO2S

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C17H11ClF3NO2S/c18-15-8-6-13(17(19,20)21)10-16(15)22-25(23,24)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,22H

InChI Key

SYXWKVNTTGSLEM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.